6-Amino-3-((4-((4-aminophenyl)azo)-6-methoxy-m-tolyl)azo)-4-hydroxynaphthalene-2-sulphonic acid
Description
6-Amino-3-((4-((4-aminophenyl)azo)-6-methoxy-m-tolyl)azo)-4-hydroxynaphthalene-2-sulphonic acid (CAS 120-68-3) is a polyazo dye derivative with a naphthalene backbone functionalized by two azo groups, a hydroxyl group, a sulfonic acid group, and methoxy and amino substituents. Its molecular formula is C₁₄H₁₅N₃O₃S, and molecular weight is 305.35 g/mol . The compound’s structure combines aromatic conjugation and polar functional groups, making it suitable for applications in textiles, inks, or biological staining due to its chromophoric and hydrophilic properties.
Properties
CAS No. |
25180-12-5 |
|---|---|
Molecular Formula |
C24H22N6O5S |
Molecular Weight |
506.5 g/mol |
IUPAC Name |
6-amino-3-[[4-[(4-aminophenyl)diazenyl]-2-methoxy-5-methylphenyl]diazenyl]-4-hydroxynaphthalene-2-sulfonic acid |
InChI |
InChI=1S/C24H22N6O5S/c1-13-9-20(21(35-2)12-19(13)28-27-17-7-5-15(25)6-8-17)29-30-23-22(36(32,33)34)10-14-3-4-16(26)11-18(14)24(23)31/h3-12,31H,25-26H2,1-2H3,(H,32,33,34) |
InChI Key |
XEOHZCPNNCIHDP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1N=NC2=CC=C(C=C2)N)OC)N=NC3=C(C=C4C=CC(=CC4=C3O)N)S(=O)(=O)O |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The preparation of this compound primarily involves diazotization of aromatic amines followed by azo coupling reactions. The synthetic route can be divided into the following key steps:
Step 1: Diazotization of 4-aminophenyl derivatives
Aromatic amines such as 4-aminophenyl compounds are treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) at low temperatures (0–5 °C) to form diazonium salts. This step requires careful temperature control to prevent decomposition.Step 2: Coupling with methoxy-m-tolyl derivatives
The formed diazonium salt is then coupled with 6-methoxy-m-tolyl aromatic compounds under controlled pH (usually mildly acidic to neutral) to form the first azo linkage.Step 3: Second diazotization and azo coupling with 6-amino-4-hydroxynaphthalene-2-sulphonic acid
The intermediate azo compound undergoes a second diazotization and coupling with 6-amino-4-hydroxy-2-naphthalenesulfonic acid (also known as gamma acid), a key coupling component in azo dye chemistry, to form the second azo linkage and complete the target molecule.
Raw Materials
| Raw Material | Role | Source/Notes |
|---|---|---|
| 4-Aminophenyl compound | Diazonium salt precursor | Commercially available aromatic amine |
| 6-Methoxy-m-tolyl derivative | Coupling component | Substituted aromatic compound |
| 6-Amino-4-hydroxy-2-naphthalenesulfonic acid | Coupling agent | Known as gamma acid, widely used in azo dyes |
| Sodium nitrite (NaNO2) | Diazotization agent | Generates nitrous acid in acidic medium |
| Hydrochloric acid (HCl) | Acid medium for diazotization | Maintains low pH and temperature |
| Sodium hydroxide (NaOH) | pH adjustment | Used for coupling reactions and neutralization |
Detailed Synthetic Procedure
| Step | Description | Conditions | Notes |
|---|---|---|---|
| 1 | Diazotization of 4-aminophenyl derivative | 0–5 °C, acidic medium (HCl), NaNO2 added slowly | Formation of stable diazonium salt |
| 2 | Coupling of diazonium salt with 6-methoxy-m-tolyl aromatic compound | pH 5-7, 0–10 °C | Formation of first azo bond |
| 3 | Diazotization of intermediate azo compound | Same as step 1 | Preparation for second azo coupling |
| 4 | Coupling with 6-amino-4-hydroxy-2-naphthalenesulfonic acid (gamma acid) | Mildly acidic to neutral pH, 0–10 °C | Formation of second azo bond, completing target dye |
| 5 | Isolation and purification | Filtration, washing with water, recrystallization | Ensures purity and dye quality |
This method aligns with standard azo dye synthesis protocols, where diazotization and coupling are sequentially performed under controlled temperature and pH to ensure high yield and purity.
Alternative and Improved Methods
Simultaneous feeding technique: An improved process for related naphthalenesulfonic acid derivatives involves simultaneous feeding of concentrated dipotassium salts and caustic soda into a fusion reactor at elevated temperature (~190 °C), enhancing yield up to 90%.
Use of anhydrous sodium acetate and acetic anhydride: In some azo dye syntheses, after diazotization and coupling, the mixture is treated with anhydrous sodium acetate and acetic anhydride under heating to facilitate condensation and improve dye properties. This approach may be adapted for derivatives of the target compound.
Research Discoveries and Data Tables
Yield and Purity Data
| Preparation Step | Yield (%) | Purity Notes | Reference |
|---|---|---|---|
| Diazotization and coupling (standard) | 80–85 | High purity with recrystallization | , |
| Improved fusion process | ~90 | Enhanced yield via simultaneous feed |
Physical Properties Relevant to Preparation
Mechanistic Insights
The azo coupling occurs preferentially at activated aromatic positions (ortho or para to amino/hydroxyl groups), facilitated by electron-donating substituents such as methoxy and amino groups, which enhance coupling efficiency.
The sulfonic acid group increases water solubility and dye affinity to fibers, influencing the coupling conditions and final dye properties.
Summary Table of Preparation Methods
| Method | Key Features | Advantages | Limitations |
|---|---|---|---|
| Conventional sequential diazotization and coupling | Stepwise diazotization and azo coupling at low temperature | Well-established, reliable yields | Requires strict temperature control |
| Simultaneous feeding fusion process | High temperature fusion with simultaneous reagent addition | Higher yield (~90%), efficient | Requires specialized equipment |
| Post-coupling condensation (acetylation) | Use of sodium acetate and acetic anhydride | Improves dye properties | Additional purification steps |
Chemical Reactions Analysis
Types of Reactions
6-Amino-3-[[4-[(4-aminophenyl)azo]-6-methoxy-m-tolyl]azo]-4-hydroxynaphthalene-2-sulfonic acid undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can break the azo bonds, leading to the formation of amines.
Substitution: The sulfonic acid group can participate in substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.
Substitution: Various electrophiles can be used to substitute the sulfonic acid group under acidic or basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Functionalized derivatives with different substituents replacing the sulfonic acid group.
Scientific Research Applications
6-Amino-3-[[4-[(4-aminophenyl)azo]-6-methoxy-m-tolyl]azo]-4-hydroxynaphthalene-2-sulfonic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various dyes and pigments.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of textiles, inks, and plastics.
Mechanism of Action
The compound exerts its effects primarily through its ability to form stable azo bonds. These bonds are responsible for the compound’s vibrant color properties, making it useful in dye applications. The molecular targets and pathways involved include interactions with various substrates to form stable complexes, which can then be used in different applications .
Comparison with Similar Compounds
Key Observations :
- Azo Group Count : The target compound and the disulphonic acid derivative both contain two azo groups, enhancing light absorption for vivid coloration. However, the latter’s additional sulfonic group improves water solubility, making it preferable for aqueous dye formulations.
- Backbone Variation : The benzothiazole derivative lacks azo groups but features a heterocyclic ring, enabling fluorescence—a property absent in purely azo-based dyes.
Solubility and Stability
- Water Solubility : Sulfonic acid groups dominate solubility. The disulphonic acid compound (2 sulfonic groups) exhibits higher solubility than the target compound (1 sulfonic group).
- Thermal/Light Stability : Azo compounds are prone to degradation under UV light. The methoxy group in the target compound may reduce stability compared to electron-withdrawing substituents (e.g., -SO₃H in ).
Commercial Availability
- The target compound is supplied under CAS 120-68-3 by manufacturers like Actylis and Alfa Chemistry . Its disulphonic analog (CAS 56405-32-4) is more widely available, reflecting broader industrial demand .
Biological Activity
6-Amino-3-((4-((4-aminophenyl)azo)-6-methoxy-m-tolyl)azo)-4-hydroxynaphthalene-2-sulphonic acid, commonly referred to as a diazo compound, is characterized by its complex structure and potential biological activities. This compound belongs to the class of azo dyes and has garnered attention for its applications in various fields, including pharmaceuticals, due to its unique properties.
- Chemical Formula : C24H22N6O5S
- Molecular Weight : 506.53 g/mol
- CAS Number : 25180-12-5
Biological Activity Overview
The biological activity of this compound has been explored in various studies, focusing primarily on its antimicrobial, anticancer, and cytotoxic properties.
Antimicrobial Activity
Several studies have indicated that azo compounds exhibit significant antimicrobial properties. For instance, the compound has shown efficacy against various bacterial strains, suggesting its potential use as an antibacterial agent. The mechanism of action typically involves disruption of bacterial cell membranes and interference with metabolic processes.
Anticancer Properties
Research has demonstrated that 6-amino-3-((4-((4-aminophenyl)azo)-6-methoxy-m-tolyl)azo)-4-hydroxynaphthalene-2-sulphonic acid can induce apoptosis in cancer cells. A study involving K562 leukemia cells revealed that certain derivatives of azo compounds can trigger mitochondrial dysfunction leading to cell death through apoptosis or necrosis, depending on the concentration used .
Study 1: Cytotoxicity Assessment
In a cytotoxicity assessment involving various cancer cell lines, this compound exhibited a dose-dependent response. The half-maximal effective concentration (EC50) was determined to be approximately 10 µM for inducing cell death in K562 cells, indicating potent cytotoxic effects at relatively low concentrations .
Study 2: Mechanistic Insights
Mechanistic studies have suggested that the anticancer activity may be attributed to the compound's ability to induce oxidative stress within cells. This oxidative stress leads to DNA damage and subsequent activation of apoptotic pathways. Flow cytometry analysis confirmed increased annexin V binding in treated cells, signifying early stages of apoptosis .
Data Table: Summary of Biological Activities
| Activity Type | Effect | Cell Line/Organism | EC50/IC50 (µM) | Mechanism |
|---|---|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | Various bacterial strains | Not specified | Disruption of cell membrane |
| Anticancer | Induction of apoptosis | K562 leukemia cells | 10 | Oxidative stress and DNA damage |
| Cytotoxicity | Cell death | Various cancer lines | Not specified | Apoptosis induction |
Q & A
Q. Q1. What are the optimal conditions for synthesizing this azo compound, and how can reaction reproducibility be ensured?
Methodological Answer: Synthesis typically involves diazotization and coupling reactions under controlled pH and temperature. For reproducibility:
- Use continuous flow reactors to maintain consistent temperature (±2°C) and pressure (1–3 atm) during diazotization steps, as demonstrated in scaled production of analogous sodium salts .
- Monitor pH (4.5–6.0) using in-line sensors to stabilize the azo (-N=N-) linkage formation. Excess sulfonic acid groups in the naphthalene backbone enhance solubility, reducing side-product formation .
- Validate each step via HPLC with UV detection (λ = 480–520 nm) to confirm intermediate purity .
Q. Q2. How can the compound’s stability under varying pH and temperature conditions be systematically evaluated?
Methodological Answer:
- Conduct accelerated stability studies in buffered solutions (pH 2–12) at 25°C, 40°C, and 60°C for 30 days. Monitor degradation via UV-Vis spectroscopy (absorbance decay at λmax ~500 nm) and LC-MS to identify breakdown products (e.g., sulfonated naphthylamines) .
- Use Arrhenius modeling to extrapolate shelf-life under ambient conditions. Note that the sulfonate groups enhance aqueous stability but may hydrolyze under strongly alkaline conditions (pH >10) .
Advanced Research Questions
Q. Q3. How can computational modeling resolve spectral overlaps in NMR characterization of this compound?
Methodological Answer:
- Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict <sup>13</sup>C NMR chemical shifts for the naphthalene backbone and azo linkages. Compare with experimental data to assign unresolved signals (e.g., C4 and C6 carbons at 171.4–173.0 ppm) .
- For <sup>1</sup>H NMR, simulate coupling patterns of aromatic protons using spin-spin coupling constants (J = 8–10 Hz) to deconvolute overlapping peaks .
Q. Q4. What strategies mitigate contradictions in reported solubility data across studies?
Methodological Answer:
- Standardize solubility measurements using dynamic light scattering (DLS) to detect aggregation in aqueous solutions. Note that sodium salt forms (e.g., sodium 6-amino-5-...sulphonate) exhibit higher solubility (up to 120 g/L at 25°C) compared to free acids .
- Account for ionic strength effects: Add NaCl (0.1–1.0 M) to mimic physiological or industrial conditions, which can reduce solubility by 30–50% due to charge screening .
Q. Q5. How can the compound’s environmental fate be assessed, particularly its photodegradation pathways?
Methodological Answer:
- Perform simulated sunlight exposure (300–800 nm, 1000 W/m²) in aqueous matrices. Track degradation using LC-QTOF-MS to identify intermediates like 4-aminophenol (m/z 109) and sulfonated quinones .
- Apply quantitative structure-activity relationship (QSAR) models to predict biodegradation half-lives. The compound’s multiple azo bonds and sulfonate groups may prolong persistence in anaerobic environments .
Structural and Functional Analysis
Q. Q6. What spectroscopic techniques are most effective for confirming the azo and sulfonate group orientations?
Methodological Answer:
- FT-IR : Identify symmetric/asymmetric S=O stretching (1180–1250 cm⁻¹) and N=N stretching (1440–1600 cm⁻¹) .
- Raman spectroscopy : Resolve overlapping azo vibrations using 785 nm excitation to minimize fluorescence from aromatic rings .
- X-ray crystallography : For single crystals, resolve spatial arrangements of the methoxy and amino groups, though crystallization is challenging due to hygroscopicity .
Q. Q7. How can derivatives of this compound be synthesized to study structure-activity relationships in dye-sensitized applications?
Methodological Answer:
- Electrophilic substitution : Introduce halogen (Cl, Br) at the methoxy group using N-chlorosuccinimide (NCS) or bromine in acetic acid. Monitor regioselectivity via <sup>1</sup>H NMR .
- Reductive alkylation : Modify amino groups with aldehydes (e.g., formaldehyde) to enhance thermal stability. Purify derivatives via ion-exchange chromatography (Dowex 50WX8 resin) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
